molecular formula C11H11FN2O B11897293 7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one

7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B11897293
M. Wt: 206.22 g/mol
InChI Key: HYLHXNHERFZTOG-UHFFFAOYSA-N
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Description

7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound characterized by a unique structure where an indoline and a pyrrolidinone ring are fused together with a fluorine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves a (3 + 2) cycloaddition reaction. This reaction can be promoted by either Lewis base or Brønsted base catalysts. For instance, using a Lewis base such as PCy3 (tricyclohexylphosphine) can yield the desired product with excellent diastereoselectivity . Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be employed to achieve good yields .

Industrial Production Methods: While specific industrial production methods for 7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one are not extensively documented, the scalable synthesis would likely involve optimizing the aforementioned cycloaddition reactions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace the fluorine atom or other substituents on the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide) under acidic or basic conditions.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) or nucleophiles like NaOH (sodium hydroxide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the fluorine position.

Scientific Research Applications

7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

7-fluorospiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C11H11FN2O/c12-8-3-1-2-7-9(8)14-10(15)11(7)4-5-13-6-11/h1-3,13H,4-6H2,(H,14,15)

InChI Key

HYLHXNHERFZTOG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C3=C(C(=CC=C3)F)NC2=O

Origin of Product

United States

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